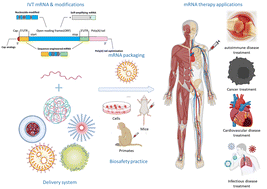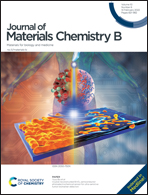mRNA therapeutics for disease therapy: principles, delivery, and clinical translation
Journal of Materials Chemistry B Pub Date: 2023-03-24 DOI: 10.1039/D2TB02782H
Abstract
Messenger RNA (mRNA) has become a key focus in the development of therapeutic agents, showing significant potential in preventing and treating a wide range of diseases. The COVID-19 pandemic in 2020 has accelerated the development of mRNA nucleic therapeutics and attracted significant investment from global biopharmaceutical companies. These therapeutics deliver genetic information into cells without altering the host genome, making them a promising treatment option. However, their clinical applications have been limited by issues such as instability, inefficient in vivo delivery, and low translational efficiency. Recent advances in molecular design and nanotechnology have helped overcome these challenges, and several mRNA formulations have demonstrated promising results in both animal and human testing against infectious diseases and cancer. This review provides an overview of the latest research progress in structural optimization strategies and delivery systems, and discusses key considerations for their future clinical use.

Recommended Literature
- [1] Indole is an intermediate in the biosynthesis of cyclic hydroxamic acids in maize
- [2] Synthesis of 1,5-dioxocanes via the two-fold C–O bond forming nucleophilic 4 + 4-cyclodimerization of cycloprop-2-en-1-ylmethanols†
- [3] A multifunctional nanoplatform for cancer chemo-photothermal synergistic therapy and overcoming multidrug resistance†
- [4] Cooperative adsorption behavior of phosphopeptides on TiO2 leads to biased enrichment, detection and quantification†
- [5] New chromogenic azocalix[4]arene podands incorporating 2,2′-bipyridyl subunits†
- [6] Inside front cover
- [7] Determining hydrogen-bond strengths in the solid state by NMR: the quantitative measurement of homonuclear J couplings†
- [8] Polymer architecture orchestrates the segregation and spatial organization of replicating E. coli chromosomes in slow growth†
- [9] van der Waals epitaxy of highly (111)-oriented BaTiO3 on MXene†
- [10] Communication through the furan ring: the conformational effect on the internal rotation of 5-methyl furfural studied by microwave spectroscopy†










